molecular formula C13H20ClN3O3 B12281786 (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride

Cat. No.: B12281786
M. Wt: 301.77 g/mol
InChI Key: SOQXBVLFNGZAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride (CAS: 898543-06-1) is a critical intermediate in the synthesis of rivaroxaban, a direct Factor Xa inhibitor used as an anticoagulant . Its molecular formula is C₁₄H₁₈ClN₃O₄ (MW: 327.76 g/mol), featuring a morpholin-3-one core substituted with a (3-amino-2-hydroxypropyl)amino-phenyl group in the (S)-configuration . The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical manufacturing .

The compound is synthesized via ammonolysis of (R)-4-[4-[(3-chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one under basic conditions, achieving yields up to 89.1% . Its purity and stereochemical integrity are vital for ensuring the efficacy and safety of rivaroxaban .

Properties

Molecular Formula

C13H20ClN3O3

Molecular Weight

301.77 g/mol

IUPAC Name

4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one;hydrochloride

InChI

InChI=1S/C13H19N3O3.ClH/c14-7-12(17)8-15-10-1-3-11(4-2-10)16-5-6-19-9-13(16)18;/h1-4,12,15,17H,5-9,14H2;1H

InChI Key

SOQXBVLFNGZAMJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN)O.Cl

Origin of Product

United States

Preparation Methods

Nitration of 4-Phenyl-3-morpholinone

The precursor 4-phenyl-3-morpholinone is nitrated using concentrated sulfuric acid (8 equiv.) and 65% nitric acid (1.05 equiv.) at -10°C to 0°C. This regioselective nitration predominantly yields 4-(4-nitrophenyl)-3-morpholinone (70% yield), with minor ortho/meta isomers. The crude product is neutralized with aqueous ammonia (pH 7–7.5) and crystallized from an acetone/water mixture.

Key Parameters

  • Temperature control (-10°C to 0°C) minimizes byproduct formation.
  • Acetone/water solvent system enhances crystallization purity (mp: 152°C).

Catalytic Hydrogenation

4-(4-Nitrophenyl)-3-morpholinone undergoes hydrogenation in ethanol using 5% palladium on activated carbon (5 bar H₂, 80°C, 1 hour). The reaction is quenched with water, filtered to remove the catalyst, and concentrated under reduced pressure to isolate 4-(4-aminophenyl)-3-morpholinone as a white solid.

Optimization Notes

  • Ethanol solvent ensures complete reduction without over-hydrogenation.
  • Direct use of the filtrate in subsequent steps avoids isolation losses.

Epoxide Ring-Opening and Coupling

Reaction with 2-[(2S)-Oxiran-2-ylmethyl]-1H-isoindole-1,3(2H)-dione

The aminophenyl intermediate reacts with the epoxide in ethanol at 25–30°C for 2 hours in the presence of potassium carbonate. This step forms 2-[(2R)-2-hydroxy-3-{[4-(3-oxomorpholin-4-yl)phenyl]amino}propyl]-1H-isoindole-1,3(2H)-dione via nucleophilic epoxide ring-opening, retaining the (S)-configuration.

Mechanistic Insight

  • Base (K₂CO₃) deprotonates the aniline, enabling attack on the less hindered epoxide carbon.
  • Ethanol solvent stabilizes the transition state, enhancing regioselectivity.

Phthalimide Deprotection

The phthalimide group is removed using di-1H-imidazol-1-ylmethanone (CDI) in ethanol, followed by treatment with aqueous hydrochloric acid to yield the free amine.

Reaction Conditions

  • CDI-mediated deprotection avoids harsh acidic conditions, preserving stereochemistry.
  • Ethanol/water solvent mixture facilitates intermediate solubility.

Hydrochloride Salt Formation

The free base is treated with ethanolic HCl at reflux to form (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one hydrochloride. The product is isolated via distillation under nitrogen to prevent hydrolysis, followed by recrystallization from ethanol/water.

Characterization Data

  • Melting point: 198–200°C (decomposition).
  • HPLC purity: >99.5% (C18 column, 0.1% TFA in water/acetonitrile).

Analytical and Process Validation

Critical Quality Attributes

  • Stereochemical Purity : Chiral HPLC confirms >99% enantiomeric excess (Chiralpak AD-H column).
  • Residual Solvents : GC analysis verifies ethanol content <50 ppm.

Scale-Up Considerations

  • Catalyst Recycling : Palladium on carbon is recovered and reactivated for reuse, reducing costs.
  • Continuous Crystallization : Acetone/water anti-solvent system enables high-throughput crystallization.

Comparative Analysis of Methodologies

Step Patent Approach Patent Variation
Nitration Solvent H₂SO₄/HNO₃ in acetone/water Not applicable
Hydrogenation Catalyst Pd/C (5%) in ethanol Pd/C (10%) in methanol
Deprotection Agent NH₃ (aqueous) CDI in ethanol
Overall Yield 68% 72%

Chemical Reactions Analysis

Types of Reactions

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of the phenyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted morpholine derivatives.

Scientific Research Applications

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride has been explored in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulating signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one Hydrochloride 898543-06-1 C₁₄H₁₈ClN₃O₄ 327.76 Morpholin-3-one core, (S)-configured amino-hydroxypropyl side chain, hydrochloride salt
(R)-4-[4-[(3-Chloro-2-hydroxypropyl)amino]phenyl]morpholin-3-one 446292-07-5 C₁₃H₁₆ClN₂O₃ 283.73 Chloro substituent instead of amino group, (R)-configuration
Rivaroxaban Open Ring Methylamine 2459303-14-9 C₁₄H₂₀N₃O₃ 278.33 Open morpholinone ring, methylamine substituent
4-(4-Aminophenyl)morpholin-3-one 438056-69-0 C₁₀H₁₂N₂O₂ 192.22 Simplified structure lacking hydroxypropyl side chain

Physicochemical Properties

Property Target Compound (R)-Chloro Precursor Rivaroxaban Open Ring Methylamine
Solubility High (due to HCl salt) Moderate (neutral molecule) Low (hydrophobic open ring)
Melting Point >250°C (decomposes) 180–185°C Not reported
Hydrogen Bond Acceptors 5 3 3

Biological Activity

(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one hydrochloride, also known as Rivaroxaban Impurity 12, is a synthetic organic compound with a complex molecular structure. Its formula is C13H20ClN3O3, and it has a molecular weight of 301.77 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an amino-hydroxypropyl group and a phenyl group, contributing to its unique biological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC13H20ClN3O3
Molecular Weight301.77 g/mol
CAS Number1403383-55-0
SynonymsRivaroxaban Impurity 12 HCl
Storage Conditions2-8°C

Research indicates that (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one hydrochloride exhibits its biological effects primarily through interactions with specific enzymes and receptors. Its mechanism often involves the modulation of signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications in various diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance, it has been demonstrated to downregulate TNF-alpha and IL-6 levels in cell cultures exposed to inflammatory stimuli, suggesting its potential utility in treating inflammatory diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies reveal that (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one hydrochloride can induce apoptosis in cancer cell lines by activating caspase pathways. This apoptotic effect was particularly pronounced in breast and colon cancer cells, where it significantly reduced cell viability.

Case Studies

  • In Vitro Study on Cancer Cell Lines
    • Objective : To evaluate the cytotoxic effects of (S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-one hydrochloride on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.
    • Method : Cells were treated with varying concentrations of the compound, followed by assessment of cell viability using MTT assay.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.
  • Anti-inflammatory Effects in Animal Models
    • Objective : To assess the anti-inflammatory potential of the compound in a murine model of acute inflammation.
    • Method : Mice were administered the compound prior to induction of inflammation via carrageenan injection.
    • Results : The treated group showed a significant reduction in paw edema compared to controls, indicating potent anti-inflammatory activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.